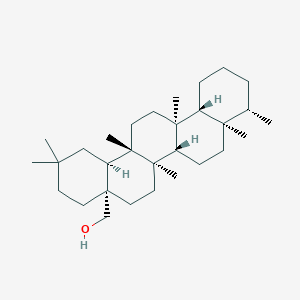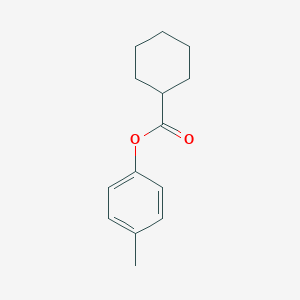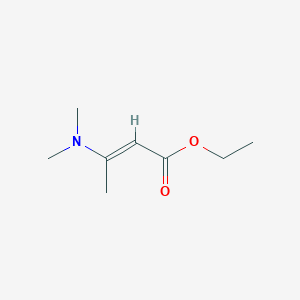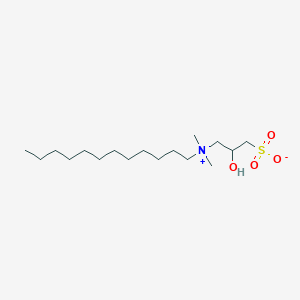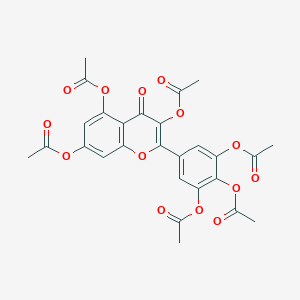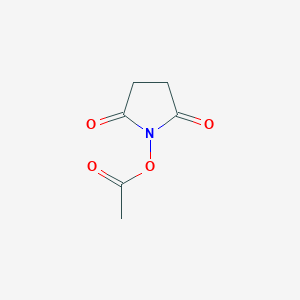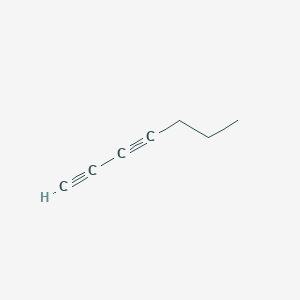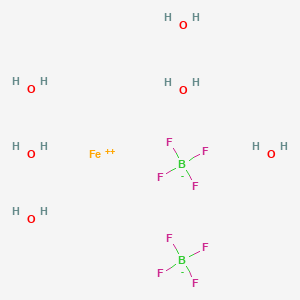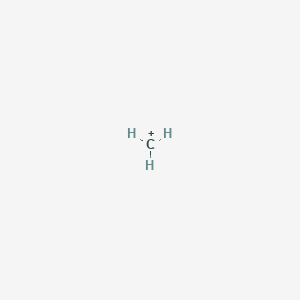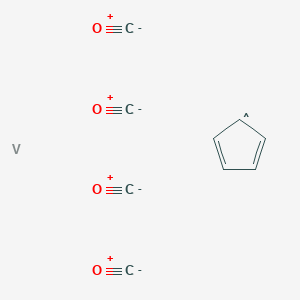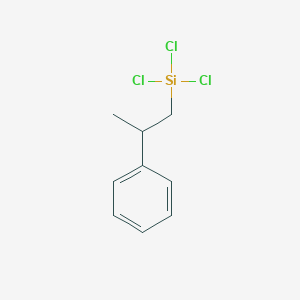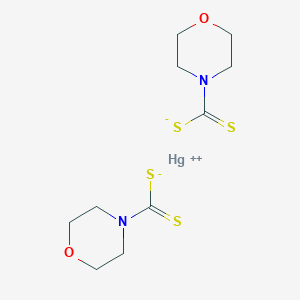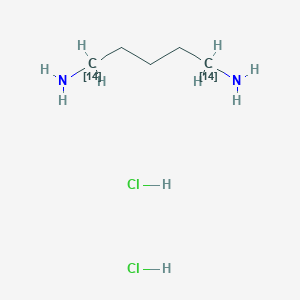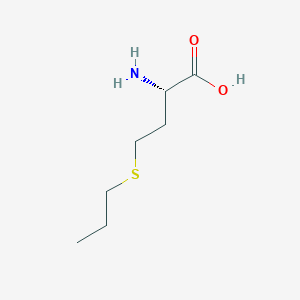
Propionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionine is a chemical compound that belongs to the family of amino acids. It is a non-proteinogenic amino acid, which means that it is not used by the body to build proteins. Propionine is synthesized from the amino acid methionine and is involved in various biochemical and physiological processes in the body.
作用機序
The exact mechanism of action of propionine is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification. It also inhibits the NF-kappaB pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
Propionine has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of glutathione, a potent antioxidant, in cells. It also reduces the levels of reactive oxygen species, which can cause cellular damage. Propionine has also been shown to improve insulin sensitivity and glucose metabolism.
実験室実験の利点と制限
Propionine has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis is relatively simple. It is also non-toxic and has been shown to have low cytotoxicity. However, its use in experiments is limited by its low solubility in water, which can make it difficult to administer.
将来の方向性
Propionine has several potential future directions for research. It is being investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It is also being studied for its potential use as a dietary supplement to improve overall health and well-being. Additionally, further research is needed to fully understand the mechanisms of action of propionine and its potential therapeutic applications.
合成法
Propionine is synthesized from methionine through a process called transamination. In this process, the amino group of methionine is transferred to a keto acid, which results in the formation of propionine. The reaction is catalyzed by an enzyme called transaminase.
科学的研究の応用
Propionine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It is also being investigated for its potential use in the treatment of cancer, diabetes, and other metabolic disorders.
特性
CAS番号 |
13073-19-3 |
|---|---|
製品名 |
Propionine |
分子式 |
C7H15NO2S |
分子量 |
177.27 g/mol |
IUPAC名 |
(2S)-2-amino-4-propylsulfanylbutanoic acid |
InChI |
InChI=1S/C7H15NO2S/c1-2-4-11-5-3-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChIキー |
MFCVASZUOWEOHT-LURJTMIESA-N |
異性体SMILES |
CCCSCC[C@@H](C(=O)O)N |
SMILES |
CCCSCCC(C(=O)O)N |
正規SMILES |
CCCSCCC(C(=O)O)N |
その他のCAS番号 |
13073-19-3 |
同義語 |
2-amino-4-(propylthio)butyric acid L-propionine propionine S-propyl-L-homocysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



